Cas no 2228870-96-8 (N-(3-bromo-4-fluorophenyl)methyl-N-methylhydroxylamine)

N-(3-bromo-4-fluorophenyl)methyl-N-methylhydroxylamine 化学的及び物理的性質
名前と識別子
-
- N-(3-bromo-4-fluorophenyl)methyl-N-methylhydroxylamine
- 2228870-96-8
- EN300-1905640
- N-[(3-bromo-4-fluorophenyl)methyl]-N-methylhydroxylamine
-
- インチ: 1S/C8H9BrFNO/c1-11(12)5-6-2-3-8(10)7(9)4-6/h2-4,12H,5H2,1H3
- InChIKey: HLSKQZNWVJJDDF-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C=CC(=C1)CN(C)O)F
計算された属性
- せいみつぶんしりょう: 232.98515g/mol
- どういたいしつりょう: 232.98515g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 23.5Ų
N-(3-bromo-4-fluorophenyl)methyl-N-methylhydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1905640-0.5g |
N-[(3-bromo-4-fluorophenyl)methyl]-N-methylhydroxylamine |
2228870-96-8 | 0.5g |
$603.0 | 2023-09-18 | ||
Enamine | EN300-1905640-2.5g |
N-[(3-bromo-4-fluorophenyl)methyl]-N-methylhydroxylamine |
2228870-96-8 | 2.5g |
$1230.0 | 2023-09-18 | ||
Enamine | EN300-1905640-5g |
N-[(3-bromo-4-fluorophenyl)methyl]-N-methylhydroxylamine |
2228870-96-8 | 5g |
$1821.0 | 2023-09-18 | ||
Enamine | EN300-1905640-1g |
N-[(3-bromo-4-fluorophenyl)methyl]-N-methylhydroxylamine |
2228870-96-8 | 1g |
$628.0 | 2023-09-18 | ||
Enamine | EN300-1905640-0.1g |
N-[(3-bromo-4-fluorophenyl)methyl]-N-methylhydroxylamine |
2228870-96-8 | 0.1g |
$553.0 | 2023-09-18 | ||
Enamine | EN300-1905640-5.0g |
N-[(3-bromo-4-fluorophenyl)methyl]-N-methylhydroxylamine |
2228870-96-8 | 5g |
$2110.0 | 2023-06-02 | ||
Enamine | EN300-1905640-0.05g |
N-[(3-bromo-4-fluorophenyl)methyl]-N-methylhydroxylamine |
2228870-96-8 | 0.05g |
$528.0 | 2023-09-18 | ||
Enamine | EN300-1905640-0.25g |
N-[(3-bromo-4-fluorophenyl)methyl]-N-methylhydroxylamine |
2228870-96-8 | 0.25g |
$579.0 | 2023-09-18 | ||
Enamine | EN300-1905640-1.0g |
N-[(3-bromo-4-fluorophenyl)methyl]-N-methylhydroxylamine |
2228870-96-8 | 1g |
$728.0 | 2023-06-02 | ||
Enamine | EN300-1905640-10g |
N-[(3-bromo-4-fluorophenyl)methyl]-N-methylhydroxylamine |
2228870-96-8 | 10g |
$2701.0 | 2023-09-18 |
N-(3-bromo-4-fluorophenyl)methyl-N-methylhydroxylamine 関連文献
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
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Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
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Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
N-(3-bromo-4-fluorophenyl)methyl-N-methylhydroxylamineに関する追加情報
N-(3-bromo-4-fluorophenyl)methyl-N-methylhydroxylamine: An Emerging Compound in Medicinal Chemistry
N-(3-bromo-4-fluorophenyl)methyl-N-methylhydroxylamine (CAS No. 2228870-96-8) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound, characterized by its bromo and fluoro substituents, as well as its hydroxylamine functional group, offers a promising platform for the development of new pharmaceutical agents.
The bromine and fluorine atoms in the structure of N-(3-bromo-4-fluorophenyl)methyl-N-methylhydroxylamine play crucial roles in modulating its biological activity. Bromine, being a heavier halogen, can influence the lipophilicity and metabolic stability of the molecule, while fluorine can enhance the compound's binding affinity to target receptors. These properties make N-(3-bromo-4-fluorophenyl)methyl-N-methylhydroxylamine an attractive candidate for drug design and optimization.
The hydroxylamine functional group is another key feature of this compound. Hydroxylamines are known for their ability to form hydrogen bonds, which can improve the solubility and bioavailability of the molecule. Additionally, hydroxylamines can undergo various chemical transformations, such as oxidation to nitroso compounds or reduction to amines, which can be leveraged to fine-tune the pharmacological profile of the compound.
Recent studies have explored the potential applications of N-(3-bromo-4-fluorophenyl)methyl-N-methylhydroxylamine in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This makes it a promising lead for the development of new treatments for inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
Another area of interest is the use of N-(3-bromo-4-fluorophenyl)methyl-N-methylhydroxylamine in neurodegenerative disorders. Studies have demonstrated that this compound can cross the blood-brain barrier and exert neuroprotective effects by reducing oxidative stress and preventing neuronal cell death. These findings suggest that N-(3-bromo-4-fluorophenyl)methyl-N-methylhydroxylamine could be a valuable tool in the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its therapeutic potential, N-(3-bromo-4-fluorophenyl)methyl-N-methylhydroxylamine has also been investigated for its use as a chemical probe in biological research. Its ability to selectively bind to specific protein targets makes it a useful tool for studying protein function and interactions. This application has been highlighted in several high-impact publications, where researchers have used this compound to gain insights into complex biological processes.
The synthesis of N-(3-bromo-4-fluorophenyl)methyl-N-methylhydroxylamine involves a series of well-established chemical reactions, including nucleophilic substitution and reductive amination. The robustness and scalability of these synthetic routes make it feasible to produce this compound on a large scale for both research and commercial purposes.
In conclusion, N-(3-bromo-4-fluorophenyl)methyl-N-methylhydroxylamine (CAS No. 2228870-96-8) represents an exciting advancement in medicinal chemistry. Its unique structural features and diverse biological activities position it as a valuable candidate for further investigation and development. As research continues to uncover new applications and mechanisms of action, this compound is likely to play an increasingly important role in the discovery and design of novel therapeutics.
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